Cas no 1251609-77-4 (N-(3-ethylphenyl)-2-3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-ylacetamide)

N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound featuring a morpholine sulfonyl group and a dihydropyridinone core. Its structure suggests potential utility as an intermediate or active moiety in pharmaceutical research, particularly in kinase inhibition or enzyme modulation due to the sulfonamide and acetamide functionalities. The compound's design may offer enhanced solubility and binding affinity, attributed to the morpholine sulfonyl group, while the dihydropyridinone scaffold provides a versatile platform for further derivatization. This molecule is of interest in medicinal chemistry for its balanced physicochemical properties and potential bioactivity in targeted therapeutic applications.
N-(3-ethylphenyl)-2-3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-ylacetamide structure
1251609-77-4 structure
Product Name:N-(3-ethylphenyl)-2-3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-ylacetamide
CAS No:1251609-77-4
MF:C19H23N3O5S
MW:405.468023538589
CID:6339083
PubChem ID:49666474
Update Time:2025-10-28

N-(3-ethylphenyl)-2-3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-ethylphenyl)-2-3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-ylacetamide
    • N-(3-ethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
    • VU0625227-1
    • 1251609-77-4
    • N-(3-ethylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
    • F3406-8854
    • AKOS024485877
    • N-(3-ethylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
    • Inchi: 1S/C19H23N3O5S/c1-2-15-5-3-6-16(13-15)20-18(23)14-21-8-4-7-17(19(21)24)28(25,26)22-9-11-27-12-10-22/h3-8,13H,2,9-12,14H2,1H3,(H,20,23)
    • InChI Key: GDUHAYKRZDEUKD-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CN(CC(NC2=CC=CC(CC)=C2)=O)C1=O)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 405.13584202g/mol
  • Monoisotopic Mass: 405.13584202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 104Ų

N-(3-ethylphenyl)-2-3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-ylacetamide Pricemore >>

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Additional information on N-(3-ethylphenyl)-2-3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-ylacetamide

N-(3-Ethylphenyl)-2-3-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Ylacetamide (CAS No. 1251609-77-4): A Comprehensive Overview

N-(3-Ethylphenyl)-2-3-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Ylacetamide, with the CAS number 1251609-77-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine sulfonyl group and a substituted phenyl ring, making it a promising candidate for various therapeutic applications.

The chemical structure of N-(3-Ethylphenyl)-2-3-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Ylacetamide is composed of a pyridine ring fused with an acetamide moiety, further functionalized with a morpholine sulfonyl group and an ethyl-substituted phenyl ring. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for its potential use in drug development and other chemical applications.

Recent studies have highlighted the potential therapeutic applications of N-(3-Ethylphenyl)-2-3-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Ylacetamide. One notable area of research is its activity as a selective inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory effects on certain kinases, which are key targets in the treatment of cancer and inflammatory diseases. This selective inhibition can lead to reduced side effects compared to non-selective inhibitors, making it an attractive candidate for drug development.

In addition to its enzymatic inhibition properties, N-(3-Ethylphenyl)-2-3-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Ylacetamide has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may have therapeutic potential in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of N-(3-Ethylphenyl)-2-3-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Ylacetamide have also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a reasonable half-life in vivo, which is essential for maintaining therapeutic concentrations over extended periods. Furthermore, its low toxicity profile makes it suitable for long-term use in clinical settings.

Preclinical studies have provided valuable insights into the safety and efficacy of N-(3-Ethylphenyl)-2-3-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Ylacetamide. Animal models have demonstrated that the compound can effectively reduce tumor growth and inflammation without causing significant adverse effects. These findings have paved the way for further clinical trials to evaluate its potential as a therapeutic agent in humans.

One of the key challenges in the development of N-(3-Ethylphenyl)-2-3-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Ylacetamide is optimizing its formulation for maximum efficacy and patient compliance. Researchers are exploring various delivery methods, including oral tablets, injectable solutions, and topical formulations. Each formulation aims to enhance the bioavailability and stability of the compound while minimizing side effects.

The synthesis of N-(3-Ethylphenyl)-2-(morpholine-sulfonyl)-oxo-dihydro-pyridine-acetamide involves several steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the morpholine sulfonyl chloride intermediate, which is then reacted with 3-methylbenzeneamine to form the desired acetamide derivative. Subsequent steps involve cyclization reactions to form the pyridine ring and further functionalization to introduce the ethyl-substituted phenyl group.

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing N-(3-Ethylphenyl)-2-(morpholine-sulfonyl)-oxo-dihydro-pyridine-acetamide. These methods often utilize catalysts or solvents that reduce waste generation and improve overall sustainability. For example, some researchers have developed catalytic systems that enable one-pot synthesis of the compound with high yields and selectivity.

In conclusion, N-(3-Ethylphenyl)-2-(morpholine-sulfonyl)-oxo-dihydro-pyridine-acetamide (CAS No. 1251609-77-4) is a promising compound with diverse therapeutic applications. Its unique chemical structure confers specific biological activities that make it a valuable candidate for drug development. Ongoing research continues to explore its potential in treating various diseases while optimizing its formulation and synthesis methods for practical use in clinical settings.

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